molecular formula C12H15BrO2 B572880 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1251337-10-6

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B572880
CAS No.: 1251337-10-6
M. Wt: 271.154
InChI Key: KLIQLDNGLODPES-UHFFFAOYSA-N
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Description

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound with the molecular formula C12H15BrO2. It features a tetrahydropyran ring substituted with a 3-bromophenoxy methyl group. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The tetrahydropyran ring provides structural stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIQLDNGLODPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681302
Record name 4-[(3-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251337-10-6
Record name 4-[(3-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alkylation of 3-bromophenol with (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate following the method used in preparation of phenol (7, Intermediate I) gave 4-((3-bromophenoxy)methyl)tetrahydro-2H-pyran as a white solid which was used in the next step without additional purification. Yield (quant.).
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